molecular formula C12H16O3 B8629850 (3-Sec-butoxy-phenyl) acetic acid

(3-Sec-butoxy-phenyl) acetic acid

Cat. No.: B8629850
M. Wt: 208.25 g/mol
InChI Key: MZYMUWJZHXUTSF-UHFFFAOYSA-N
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Description

(3-sec-Butoxy-phenyl)acetic acid (IUPAC: 2-(3-sec-butoxyphenyl)acetic acid) is a substituted phenylacetic acid derivative characterized by a sec-butoxy (-O-sec-C₄H₉) group at the meta position of the phenyl ring and an acetic acid (-CH₂COOH) group at the para position. Its molecular formula is C₁₂H₁₆O₃, with a molecular weight of 208.26 g/mol . The sec-butoxy substituent introduces moderate steric bulk and electron-donating effects via oxygen lone pairs, influencing solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(3-butan-2-yloxyphenyl)acetic acid

InChI

InChI=1S/C12H16O3/c1-3-9(2)15-11-6-4-5-10(7-11)8-12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14)

InChI Key

MZYMUWJZHXUTSF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Molecular Comparisons

The following table summarizes key structural and theoretical properties of (3-sec-butoxy-phenyl)acetic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Functional Groups Notable Properties (Theoretical)
(3-sec-butoxy-phenyl)acetic acid C₁₂H₁₆O₃ 208.26 sec-Butyl ether Phenoxy, Acetic acid Moderate lipophilicity, electron-donating group
(3-tert-butylphenoxy)acetic acid C₁₂H₁₆O₃ 208.26 tert-Butyl ether Phenoxy, Acetic acid High steric hindrance, electron-donating
2-(3-Benzamidophenoxy)acetic acid C₁₅H₁₃NO₄ 283.27 Benzamido Phenoxy, Acetic acid, Amide Hydrogen bonding capability, increased acidity
(3-Benzyloxy-phenyl)acetic acid C₁₅H₁₄O₃ 242.27 Benzyl ether Phenoxy, Acetic acid High lipophilicity, aromatic substituent

Key Observations:

  • Isomerism Effects: (3-sec-butoxy-phenyl)acetic acid and (3-tert-butylphenoxy)acetic acid share the molecular formula C₁₂H₁₆O₃ but differ in substituent branching.
  • Electronic Effects: The benzamido group in 2-(3-benzamidophenoxy)acetic acid introduces an electron-withdrawing carbonyl (C=O), enhancing the acidity of the acetic acid group compared to electron-donating ethers like sec-butoxy or benzyloxy .
  • Lipophilicity: The benzyloxy substituent in (3-benzyloxy-phenyl)acetic acid increases lipophilicity due to its aromatic ring, making it more suitable for non-polar environments compared to aliphatic ethers .
Acidity Differences
  • The acetic acid group’s pKa is influenced by substituents:
    • Benzamido analogue : The electron-withdrawing amide group stabilizes the deprotonated form, lowering pKa (theoretical estimate: ~3.5–4.0) .
    • sec-Butoxy and tert-butyl analogues : Electron-donating alkyl ethers raise pKa (theoretical estimate: ~4.5–5.0) .
    • Benzyloxy analogue : Similar to sec-butoxy but with slightly enhanced electron donation from the benzyl ring, leading to marginally higher pKa .
Steric and Solubility Considerations
  • tert-Butyl substituent : High steric bulk may hinder crystallization and reduce aqueous solubility, favoring organic solvents .
  • Benzamido group : The amide’s hydrogen-bonding capacity enhances water solubility relative to ether-substituted analogues .

Limitations and Data Gaps

  • Experimental Data : The provided evidence lacks empirical data (e.g., melting points, solubility, pKa), necessitating further literature review or experimental validation.

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